Mibefradil dihydrochloride primarily acts by blocking T-type calcium channels. [] These channels play a crucial role in various cellular processes, including the regulation of calcium influx.
Inhibition of T-type Calcium Channels: Mibefradil dihydrochloride effectively inhibits T-type calcium channels, thereby reducing calcium entry into cells. [] This mechanism has been implicated in its ability to modulate atrial electrical remodeling during atrial fibrillation. []
Radiosensitization: Research suggests that Mibefradil dihydrochloride can enhance the sensitivity of cancer cells to ionizing radiation, acting as a radiosensitizer. [] While the precise mechanism underlying its radiosensitizing properties is still under investigation, it is hypothesized to involve the inhibition of DNA damage repair pathways, specifically non-homologous end joining (NHEJ) and homologous recombination (HR). []
3.1. Cancer Research: Mibefradil dihydrochloride has shown promise in preclinical studies as a potential radiosensitizer for glioblastoma, a highly aggressive brain tumor. [, , , ]
3.2. Cardiovascular Research: Mibefradil dihydrochloride has been investigated for its potential in modulating atrial electrical remodeling during atrial fibrillation. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2